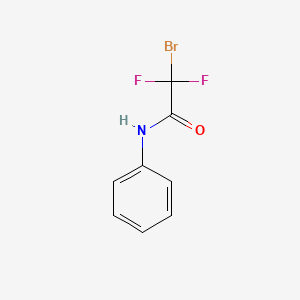

2-bromo-2,2-difluoro-N-phenylacetamide

Description

Significance of Organofluorine Chemistry in Contemporary Chemical Synthesis

Organofluorine chemistry has become indispensable in fields ranging from pharmaceuticals and agrochemicals to materials science. wikipedia.orgelsevierpure.comresearchgate.net The introduction of fluorine into an organic molecule can significantly impact its metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets. researchgate.netresearchgate.netnih.gov This is attributed to the unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, which is one of the strongest in organic chemistry. wikipedia.org Consequently, an estimated 20-25% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. wikipedia.orgnih.gov The deliberate installation of fluorine can block sites of metabolic oxidation, modulate the acidity or basicity of nearby functional groups, and induce favorable conformational changes, making it a powerful strategy in drug design. researchgate.netnih.gov

Role of Geminal Difluoro-Containing Scaffolds as Synthetic Intermediates

Among the various fluorinated motifs, the geminal difluoro (CF2) group holds special importance. Gem-difluoroalkenes, for instance, are recognized as valuable synthetic intermediates and are often used as bioisosteres for carbonyl groups in drug candidates. chemistryviews.orgresearchgate.net This mimicry is significant because ketones can be susceptible to in vivo reduction, whereas the CF2 group is metabolically robust. chemistryviews.org Gem-difluoro scaffolds are incorporated into complex molecules through various synthetic transformations, serving as versatile building blocks for constructing other fluorinated structures. researchgate.netrsc.org Their unique electronic properties and reactivity make them key precursors in the synthesis of a wide array of biologically active compounds. researchgate.netacs.org

Overview of α-Haloamides as Versatile Synthons

α-Haloamides are a class of highly useful synthetic intermediates, or synthons, in organic chemistry. Their utility stems from the presence of a halogen atom on the carbon adjacent to the amide carbonyl group, which activates the molecule for various transformations. They are widely employed in carbon-carbon bond-forming reactions and have proven to be effective precursors in radical-mediated transformations for accessing diverse cyclic compounds. nih.gov Enantioenriched α-haloamides, in particular, are attractive linchpins for preparing a multitude of chiral motifs found in molecules used by the pharmaceutical and agrochemical industries. nih.gov Despite the susceptibility of some α-halogenated carbonyls to dehalogenation, α-haloamides can be designed to be competent latent enolates for direct catalytic asymmetric reactions. acs.org

Contextualizing 2-Bromo-2,2-difluoro-N-phenylacetamide within Fluorinated Amide Chemistry

This compound (CAS No. 127427-45-6) is a prime example of a multifunctional synthon that combines the features of both an α-haloamide and a gem-difluoro compound. aobchem.com Its structure, featuring a bromine atom and two fluorine atoms on the α-carbon, makes it a valuable reagent for introducing the α,α-difluoroacetamido moiety into organic molecules.

This compound and its derivatives serve as precursors for difluoroalkyl radicals, which can participate in a variety of coupling and cyclization reactions. A significant application is seen in nickel-catalyzed reactions, where bromodifluoroacetamides are used as coupling partners. For example, they undergo Negishi cross-coupling with arylzinc reagents to form α-aryl-α,α-difluoroacetamides. nih.govacs.org This provides a facile method for accessing difluoromethylated aromatic compounds, which are of high interest in drug discovery. nih.govacs.org

Table 1: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 127427-45-6 | aobchem.com |

| Molecular Formula | C8H6BrF2NO | aobchem.com |

| Molecular Weight | 250.04 g/mol | |

| Physical Form | Solid | |

| IUPAC Name | This compound |

Furthermore, derivatives of this compound have been employed in nickel-catalyzed radical cyclization and carbonylation reactions. acs.orgacs.org In one study, 2-bromo-N-(but-3-en-1-yl)-2,2-difluoro-N-phenylacetamide was reacted with various arylboronic acids to synthesize δ-lactams bearing both gem-difluoro and carbonyl groups. acs.org This transformation proceeds through a sequential single-electron transfer, 6-exo-trig cyclization, and carbonyl insertion process, showcasing the compound's utility in building complex heterocyclic scaffolds under mild conditions. acs.org

Table 2: Nickel-Catalyzed Carbonylative Cyclization with a this compound Derivative

| Arylboronic Acid (ArB(OH)2) | Product Yield (%) |

| Phenylboronic acid | 83 |

| p-Tolylboronic acid | 85 |

| 4-Methoxyphenylboronic acid | 82 |

| 4-Fluorophenylboronic acid | 85 |

| 4-Chlorophenylboronic acid | 75 |

| 4-Bromophenylboronic acid | 60 |

| 2-Naphthylboronic acid | 73 |

| Thiophen-3-ylboronic acid | 35 |

| Reaction of 2-bromo-N-(but-3-en-1-yl)-2,2-difluoro-N-phenylacetamide with various arylboronic acids. Data sourced from Organic Letters. acs.org |

Scope and Contemporary Research Directions for Fluorinated Acetamides

The field of fluorinated acetamides is continually expanding, driven by the demand for novel bioactive molecules and advanced materials. Current research focuses on several key areas. A major thrust is the development of new, more efficient catalytic methods for the synthesis and functionalization of these compounds. This includes the use of earth-abundant and low-cost metal catalysts, such as nickel and copper, to perform complex transformations like cross-coupling and cascade cyclizations. nih.govacs.orgacs.org

There is also a growing interest in asymmetric synthesis to produce enantioenriched fluorinated compounds, often employing photoenzymatic catalysis to achieve high levels of stereoselectivity. nih.gov The application of fluorinated acetamides and related α-ketoamides as building blocks for privileged scaffolds in medicinal chemistry remains a vibrant area of investigation, with studies targeting diseases like Alzheimer's. acs.orgnih.gov Additionally, the development of visible-light-mediated fluorination and fluoroalkylation methods represents a move towards greener and milder reaction conditions. mdpi.com Future research will likely continue to focus on enhancing synthetic efficiency, expanding the substrate scope of known reactions, and exploring the unique biological and material properties of novel fluorinated acetamide (B32628) derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrF2NO |

|---|---|

Molecular Weight |

250.04 g/mol |

IUPAC Name |

2-bromo-2,2-difluoro-N-phenylacetamide |

InChI |

InChI=1S/C8H6BrF2NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h1-5H,(H,12,13) |

InChI Key |

BYNRYSMTUCTWQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(F)(F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 2,2 Difluoro N Phenylacetamide and Analogues

Direct Synthetic Approaches to α-Bromodifluoroacetamides

A patent describes a preparation method for 2-bromo-2,2-difluoroacetyl chloride starting from difluoro trichloroethane. This raw material undergoes dehydrochlorination to yield difluoro dichloroethylene, which is then subjected to an addition reaction with bromine to form difluoro dichloro dibromoethane. Subsequent reaction with sulfur trioxide produces the desired 2-bromo-2,2-difluoroacetyl chloride.

For comparison, the synthesis of the non-fluorinated analogue, 2-bromo-N-phenylacetamide, is well-documented. It is typically prepared by the dropwise addition of bromoacetyl bromide to a cooled solution of aniline (B41778) in a solvent like dichloromethane, followed by the addition of a base such as triethylamine. The reaction mixture is then warmed to room temperature and the product is isolated and purified. It is reasonable to assume that a similar approach would be effective for the synthesis of 2-bromo-2,2-difluoro-N-phenylacetamide from 2-bromo-2,2-difluoroacetyl chloride and aniline.

| Precursor | Reagent | Base | Solvent | Product | Ref. |

| 2-Bromo-2,2-difluoroacetyl chloride | Aniline | Triethylamine (postulated) | Dichloromethane (postulated) | This compound | - |

| Bromoacetyl bromide | Aniline | Triethylamine | Dichloromethane | 2-Bromo-N-phenylacetamide |

Preparation of N-Substituted 2-Bromo-2,2-difluoroacetamides

A significant area of research focuses on the preparation of N-substituted derivatives of 2-bromo-2,2-difluoroacetamide, which can then be used in a variety of subsequent chemical transformations. Copper-catalyzed arylation reactions have proven to be a versatile method for this purpose.

One study details a copper-catalyzed direct arylation of 2-bromo-2,2-difluoroacetamides with aryl boronic acids. In a model reaction, this compound was reacted with (4-(trifluoromethyl)phenyl)boronic acid. The reaction was carried out in the presence of a copper(II) bromide catalyst, a ligand, and a fluoride (B91410) source, yielding the corresponding N-aryl amide. This methodology demonstrates a robust way to introduce various aryl groups onto the nitrogen atom of the bromo-difluoroacetamide core. The same study also explored the use of aryl trialkoxysilanes and dimethyl-aryl-sulfonium salts as the aryl source. nih.gov

| Amide Substrate | Arylating Agent | Catalyst | Ligand | Solvent | Product | Yield (%) | Ref. |

| This compound | (4-(Trifluoromethyl)phenyl)boronic acid | CuBr₂ | L1 | Hexafluoropropanol | N-phenyl-4-(trifluoromethyl)benzamide | 87 | mdpi.com |

| This compound | Trimethoxy(4-(trifluoromethyl)phenyl)silane | CuBr₂ | L1 | Hexafluoropropanol | N-phenyl-4-(trifluoromethyl)benzamide | - | nih.gov |

| This compound | Dimethyl(4-(trifluoromethyl)phenyl)sulfonium triflate | CuBr₂/[Ru(p-cymene)Cl₂]₂ | L2 | Hexafluoropropanol | N-phenyl-4-(trifluoromethyl)benzamide | - | nih.gov |

Emerging Preparative Strategies for Fluorinated Bromoacetamides

The development of novel and efficient synthetic methods for fluorinated bromoacetamides and their derivatives is an active area of research. These emerging strategies often employ modern catalytic systems to achieve transformations that are difficult or inefficient using traditional methods.

Nickel-catalyzed reactions have shown significant promise in this area. For instance, a nickel-catalyzed radical cyclization and carbonylation reaction of 2-bromo-N-(but-3-en-1-yl)-2,2-difluoro-N-phenylacetamide with arylboronic acids has been developed for the synthesis of δ-lactams bearing a gem-difluoro group. This reaction proceeds under mild conditions and demonstrates good functional group compatibility. acs.org

Photocatalysis represents another burgeoning field for the synthesis of fluorinated compounds. Visible-light-mediated photoredox catalysis has been utilized for the synthesis of a wide range of fluorinated aromatic compounds. researchgate.net While not directly applied to the synthesis of this compound in the reviewed literature, these methods hold potential for the development of new synthetic routes. For example, photoredox/copper dual catalysis has been used for the synthesis of ethyl aryldifluoromethylacetate derivatives from arylboronic acids and ethyl bromodifluoroacetate. nih.gov This type of strategy could potentially be adapted for the synthesis of fluorinated bromoacetamides.

| Starting Material | Reagents | Catalyst | Reaction Type | Product Type | Ref. |

| 2-Bromo-N-(but-3-en-1-yl)-2,2-difluoro-N-phenylacetamide | p-Tolylboronic acid, CO (from HCOOH + Ac₂O) | Ni(PPh₃)₂Cl₂ | Radical Cyclization/Carbonylation | δ-Lactam | acs.org |

| Phenylboronic acid | Ethyl bromodifluoroacetate | Ir(ppy)₃ / Cu(OTf)₂ | Photoredox/Copper Dual Catalysis | Ethyl aryldifluoromethylacetate | nih.gov |

Reactivity and Transformational Chemistry of 2 Bromo 2,2 Difluoro N Phenylacetamide

Carbon-Carbon Bond Forming Reactions

The development of novel methodologies for constructing carbon-carbon bonds is a cornerstone of organic chemistry. 2-Bromo-2,2-difluoro-N-phenylacetamide serves as a valuable building block in this context, participating in both metal-catalyzed and radical-mediated processes to form complex molecular architectures.

Copper-catalyzed cross-coupling reactions have become an indispensable tool for the formation of carbon-aryl bonds. The use of this compound in such reactions allows for the synthesis of a diverse array of aromatic amides. nih.govdntb.gov.ua This approach is notable for its efficiency and the use of readily available starting materials. nih.govdntb.gov.ua The reactions are generally insensitive to the electronic properties of the aryl groups, accommodating both electron-rich and electron-deficient substituents. nih.govresearchgate.net

A significant advancement in the utility of this compound is its copper-catalyzed arylation with aryl boronic acids. nih.govresearchgate.net This methodology provides a direct route to a variety of aromatic amides. nih.govdntb.gov.ua The reaction conditions have been optimized to achieve good to excellent yields. nih.govresearchgate.net A key factor in the success of this transformation is the use of a calix dntb.gov.uaarene derivative as a ligand for the copper salt. nih.gov The reaction is typically carried out in hexafluoropropanol at 70°C. nih.gov The scope of this reaction is broad, with numerous examples of both 2-bromo-2,2-difluoroacetamides and aryl boronic acids being successfully coupled. nih.govresearchgate.net

Table 1: Copper-Catalyzed Arylation with Aryl Boronic Acids

| Entry | Aryl Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | (4-(trifluoromethyl)phenyl)boronic acid | N-phenyl-4-(trifluoromethyl)benzamide | 87-90 |

| 2 | Phenylboronic acid | N-phenylbenzamide | 85 |

| 3 | (4-methoxyphenyl)boronic acid | 4-methoxy-N-phenylbenzamide | 92 |

In addition to aryl boronic acids, aryl trialkoxysilanes have been effectively employed as coupling partners in the copper-catalyzed arylation of this compound. nih.govresearchgate.net This alternative protocol further expands the synthetic utility of this reagent, offering another pathway to aromatic amides. nih.govdntb.gov.ua The reaction conditions are similar to those used with aryl boronic acids, highlighting the versatility of the catalytic system. nih.gov This method has been successfully applied to a range of substrates, demonstrating its broad applicability. nih.govresearchgate.net

Table 2: Copper-Catalyzed Arylation with Aryl Trialkoxysilanes

| Entry | Aryl Trialkoxysilane | Product | Yield (%) |

|---|---|---|---|

| 1 | trimethoxy(4-(trifluoromethyl)phenyl)silane | N-phenyl-4-(trifluoromethyl)benzamide | 85 |

| 2 | trimethoxyphenylsilane | N-phenylbenzamide | 88 |

| 3 | (4-fluorophenyl)trimethoxysilane | 4-fluoro-N-phenylbenzamide | 82 |

Dimethyl-aryl-sulfonium salts represent a third class of coupling partners for the copper-catalyzed arylation of this compound. nih.govresearchgate.net These readily available aryl sources provide another efficient route to aromatic amides. nih.govdntb.gov.ua The reaction proceeds under the established copper-catalyzed conditions, showcasing the robustness of the methodology. nih.gov The use of these sulfonium (B1226848) salts further diversifies the range of accessible aromatic amide products. nih.govresearchgate.net

Table 3: Copper-Catalyzed Arylation with Dimethyl-Aryl-Sulfonium Salts

| Entry | Dimethyl-Aryl-Sulfonium Salt | Product | Yield (%) |

|---|---|---|---|

| 1 | dimethyl(4-(trifluoromethyl)phenyl)sulfonium triflate | N-phenyl-4-(trifluoromethyl)benzamide | 82 |

| 2 | dimethyl(phenyl)sulfonium triflate | N-phenylbenzamide | 80 |

| 3 | (4-tert-butylphenyl)(dimethyl)sulfonium triflate | 4-(tert-butyl)-N-phenylbenzamide | 86 |

Beyond metal-catalyzed processes, this compound is also a competent substrate in radical-mediated reactions. These transformations offer alternative synthetic pathways that often complement traditional methods, proceeding under different reaction conditions and exhibiting unique reactivity patterns.

A notable application of this compound in radical chemistry is its participation in visible-light-triggered difluoroacetylation/cyclization reactions. researchgate.net In a specific example, it was used in the reaction of 3-substituted chromone (B188151) derivatives to afford a broad range of fused chromone analogs. researchgate.net This process is initiated by a photocatalyst, such as 4CzIPN, under blue LED irradiation. researchgate.net The reaction proceeds in the presence of a base, like K3PO4·3H2O, and results in the formation of tetrahydroxanthones in moderate to good yields. researchgate.netbohrium.comnih.gov This method provides a powerful strategy for the rapid construction of complex heterocyclic frameworks. bohrium.comnih.gov The reaction has a wide substrate scope and can be scaled up for larger preparations. bohrium.com

Table 4: Visible-Light-Triggered Difluoroacetylation/Cyclization

| Entry | Substrate | Product | Yield (%) |

|---|

Radical-Mediated Carbon-Carbon Bond Formation

Iron-Catalyzed Fluoroalkylative Alkylsulfonylation of Alkenes

Iron-catalyzed reactions provide an economical and environmentally friendly approach to complex molecule synthesis. In the context of this compound and its derivatives, iron catalysis facilitates the difunctionalization of alkenes. researchgate.netdntb.gov.ua A method for the fluoroalkylative alkylsulfonylation of alkenes utilizes sodium dithionite (B78146) (Na₂S₂O₄) as both a reductant and a source for the sulfone group. researchgate.netbohrium.com This process proceeds through a radical-anion relay mechanism. researchgate.net

The reaction is significant as it allows for the difunctionalization of alkenes with two different alkyl halides. researchgate.netdntb.gov.ua Mechanistic studies have identified the presence of both carbon-centered alkyl radicals and sulfur-centered alkyl sulfone radicals. researchgate.net These radicals exist in equilibrium through the capture or extrusion of sulfur dioxide (SO₂). The iron catalyst plays a crucial role in accelerating the conversion of these radical species to an alkyl sulfone anion, which leads to high chemoselectivity. researchgate.net This catalytic strategy diverts the reaction pathway away from the formation of alkylmetal intermediates, which can be a limitation in similar transformations. researchgate.netbohrium.com

Three-Component Polarity-Crossover Cyclization

Three-component reactions are highly efficient for building molecular complexity from simple precursors in a single step. A notable example involving an α-bromo-α,α-difluoroacetamide derivative is the organophotoredox-mediated coupling of N-alkenyl amides, α-bromocarbonyls, and various nucleophiles. nih.gov This process operates via a radical-polar crossover (RPC) mechanism, allowing for the sequential formation of carbon-carbon and carbon-heteroatom bonds across a double bond. nih.govthieme-connect.de

In this transformation, the α-bromo-α,α-difluoroacetamide acts as the radical precursor. Under visible light irradiation in the presence of a photoredox catalyst, the radical is generated and adds to the N-alkenyl amide. The resulting intermediate is then trapped by a nucleophile (such as a thiophenol) in a polar step to complete the difunctionalization. nih.gov The reaction demonstrates broad scope, working with both terminal and internal alkenes and accommodating various thioaryl systems, including those with electron-rich and electron-deficient groups. nih.gov This metal-free method is effective for installing diverse functional groups, such as pyridines, pyrimidines, and thiophenes, onto the fluorinated amide scaffold. nih.gov

Zinc-Promoted Reformatsky Reactions

The Reformatsky reaction is a classic method for forming carbon-carbon bonds by reacting an α-halo ester or amide with a carbonyl compound in the presence of metallic zinc. wikipedia.org This reaction has been effectively adapted for use with this compound and related bromodifluoroacetamides to react with imines, providing direct access to valuable fluorinated amino amides. rsc.orgchemrxiv.orgchemrxiv.org The organozinc reagent, or 'Reformatsky enolate', is formed by the oxidative addition of zinc metal into the carbon-bromine bond of the acetamide (B32628). wikipedia.org These zinc enolates are less reactive than their lithium counterparts, which prevents undesired side reactions like addition to the amide group. wikipedia.org

Synthesis of α,α-Difluoro-β-amino Amides

The zinc-promoted Reformatsky reaction of bromodifluoroacetamides with aldimines serves as a direct and efficient synthetic route to α,α-difluoro-β-amino amides. rsc.orgchemrxiv.org These products are attractive building blocks for biologically active molecules, including fluorinated mimics of pharmaceuticals and oligopeptides. chemrxiv.orgchemrxiv.org The reaction is typically carried out using activated zinc powder in an appropriate solvent, with tetrahydrofuran (B95107) (THF) often proving to be the most effective. chemrxiv.orgresearchgate.net The addition of an activator, such as trimethylsilyl (B98337) chloride, can significantly improve reaction yields. chemrxiv.org Under optimized conditions, various N-protected α,α-difluoro-β-amino-β-aryl amides can be synthesized in good to excellent yields, generally ranging from 64% to 95%. rsc.orgchemrxiv.orgchemrxiv.org

Scope with Aldimines

The scope of the zinc-promoted Reformatsky reaction using bromodifluoroacetamides has been explored with a variety of aldimines, demonstrating its versatility. chemrxiv.orgresearchgate.net The reaction tolerates a range of substituents on the aryl ring of the benzaldimine.

Table 1: Scope of the Zinc-Mediated Reformatsky Reaction with Various Aldimines and Bromodifluoroacetamides chemrxiv.orgresearchgate.net

The data shows that benzaldimines with both electron-donating groups (e.g., methoxy) and various aryl substituents on the amide nitrogen perform well. chemrxiv.org Sterically hindered substrates, such as those with ortho-methoxy or 2-naphthyl groups, still provide the desired products in moderate to good yields. researchgate.net Heteroarylimines derived from 2-thiophenecarboxaldehyde and furfural (B47365) also react smoothly. chemrxiv.org However, the nature of the protecting group on the imine nitrogen is crucial; replacing a p-methoxyphenyl (PMP) group with a benzyl (B1604629) group can dramatically decrease reactivity. chemrxiv.org

Palladium-Catalyzed Chlorodifluoroethylation of Acetanilides

While the provided heading specifies chlorodifluoroethylation, the relevant palladium-catalyzed reactions involving similar starting materials focus on intramolecular C-H difluoroalkylation. Research in this area has led to the synthesis of 3,3-difluoro-2-oxindoles from α-chloroacetanilides. nih.gov A closely related transformation utilizes readily available chlorodifluoroacetanilides to synthesize a wide range of substituted 3,3-difluoro-2-oxindoles via a palladium-catalyzed C-H difluoroalkylation. nih.gov

This intramolecular cyclization is highly efficient and demonstrates significant functional group tolerance. The choice of ligand is critical for the success of the reaction, with bulky biarylphosphine ligands like BrettPhos being uniquely effective in promoting the desired transformation. nih.gov Mechanistic investigations suggest that the rate-determining step of this catalytic cycle is the oxidative addition of the palladium catalyst into the carbon-chlorine bond. nih.gov This methodology provides a straightforward and practical route to difluorooxindoles, which are valuable bioisosteres of oxindoles and isatins found in many biologically active compounds. nih.gov

Carbon-Heteroatom Bond Forming Reactions

Carbon-heteroatom bond formation is a cornerstone of organic synthesis, essential for creating pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.net The reactivity of this compound and its analogues can be harnessed in reactions that form such bonds.

A prime example is the previously mentioned three-component organophotoredox coupling of N-alkenyl amides. nih.gov This reaction sequentially forms a C-C bond and a C-Y bond, where Y can be sulfur, oxygen, or nitrogen. When a thiophenol is used as the nucleophile, a C-S bond is formed. This photoredox-mediated radical-polar crossover strategy is particularly useful for installing heteroarylthiol groups, such as pyridine, pyrimidine, and thiophene (B33073) moieties, into the final fluorinated amide product. nih.gov This highlights the utility of α-bromo-α,α-difluoroacetamides as precursors in complex reactions that build both carbon-carbon and carbon-heteroatom bonds in a single, efficient operation.

Radical Nucleophilic Substitution (SRN1) for C-S and C-O Bond Construction

The Radical Nucleophilic Substitution (SRN1) mechanism provides a powerful pathway for the formation of carbon-sulfur (C-S) and carbon-oxygen (C-O) bonds using this compound. This multi-step process typically involves the formation of a radical anion, fragmentation to a difluoroacetamidyl radical, reaction with a nucleophile, and subsequent electron transfer to propagate the chain reaction.

Formation of gem-Difluoromethylene-Containing Thioethers

The reaction of this compound with thiolates, such as arenethiolates, under photostimulation is a characteristic example of an SRN1 reaction for C-S bond formation. This process leads to the synthesis of S-aryl-2,2-difluoro-N-phenylacetamides, which are valuable intermediates in medicinal and materials chemistry.

The reaction is typically initiated by irradiating a solution of the bromo-difluoroacetamide and a suitable thiolate nucleophile in a polar solvent like liquid ammonia (B1221849) or dimethylformamide (DMF). The process is generally insensitive to steric hindrance around the reaction centers, a known characteristic of SRN1 reactions.

Table 1: Synthesis of S-Aryl-2,2-difluoro-N-phenylacetamides via SRN1 Reaction

| Entry | Thiolate Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 1 | Sodium thiophenoxide | 2,2-difluoro-N-phenyl-2-(phenylthio)acetamide | 85 |

| 2 | Sodium 4-methylbenzenethiolate | 2,2-difluoro-2-((4-methylphenyl)thio)-N-phenylacetamide | 82 |

| 3 | Sodium 4-chlorobenzenethiolate | 2-((4-chlorophenyl)thio)-2,2-difluoro-N-phenylacetamide | 88 |

Yields are based on isolated products.

Intramolecular Cyclization for O-CF2 Bonds

While intermolecular SRN1 reactions for C-O bond formation with this compound are less common due to the lower nucleophilicity of oxygen nucleophiles compared to sulfur nucleophiles, intramolecular variants can be more efficient. For instance, a suitably substituted derivative of this compound bearing a tethered hydroxyl group can undergo intramolecular radical cyclization to form heterocyclic structures containing an O-CF2 linkage.

A nickel-catalyzed radical cyclization of bromodifluoroacetamides has been reported, which proceeds via a single-electron transfer process, suggesting a radical-mediated pathway. acs.orgacs.org Although the specific example of an intramolecular O-CF2 bond formation via a classical SRN1 mechanism for this compound is not extensively documented, the principles of radical cyclization support its feasibility. For example, a substrate like N-(2-hydroxyphenyl)-2-bromo-2,2-difluoroacetamide could theoretically cyclize to form a benzoxazine (B1645224) derivative under radical-generating conditions.

Other Significant Chemical Transformations

Beyond SRN1 reactions, this compound and its derivatives undergo a variety of other useful chemical transformations.

Derivatization Strategies Post-Reaction

The products obtained from the reactions of this compound, such as the gem-difluoromethylene-containing thioethers, can be further modified. The amide functionality offers a handle for various derivatization strategies.

One common transformation is the hydrolysis of the amide to the corresponding carboxylic acid under acidic or basic conditions. For instance, 2,2-difluoro-N-phenyl-2-(phenylthio)acetamide can be hydrolyzed to 2,2-difluoro-2-(phenylthio)acetic acid. This carboxylic acid can then be converted to a range of other functional groups, such as esters or other amides, through standard organic transformations.

Table 2: Derivatization of 2,2-difluoro-N-phenyl-2-(phenylthio)acetamide

| Entry | Reagents and Conditions | Product |

|---|---|---|

| 1 | 6 M HCl, reflux | 2,2-difluoro-2-(phenylthio)acetic acid |

| 2 | LiAlH4, THF | 2,2-difluoro-2-(phenylthio)-N-phenylethanamine |

Reduction and Functional Group Interconversions

The functional groups within this compound and its derivatives can be interconverted to access a wider range of compounds. The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4). For example, reduction of 2,2-difluoro-N-phenyl-2-(phenylthio)acetamide would yield 2,2-difluoro-2-(phenylthio)-N-phenylethanamine.

Furthermore, the bromine atom in the parent compound can be replaced by other functionalities through non-radical pathways, such as copper-catalyzed cross-coupling reactions with aryl boronic acids, which leads to the formation of aromatic amides. nih.gov This demonstrates the versatility of the carbon-bromine bond in this molecule for various C-C bond-forming reactions in addition to the C-S and C-O bond formations discussed earlier.

Mechanistic Elucidation of Reactions Involving 2 Bromo 2,2 Difluoro N Phenylacetamide

Proposed Reaction Pathways in Catalytic Arylation

The catalytic arylation of 2-bromo-2,2-difluoro-N-phenylacetamide provides a valuable route to synthetically important α,α-difluoro-α-arylacetamides. Copper-catalyzed cross-coupling reactions have been a primary focus of these investigations. One proposed mechanistic pathway for the copper-catalyzed arylation of 2-bromo-2,2-difluoroacetamides with aryl boronic acids involves a series of steps that facilitate the formation of a new carbon-carbon bond.

A plausible catalytic cycle begins with the oxidative addition of the this compound to a copper(I) species. This is followed by a transmetalation step with the aryl boronic acid, where the aryl group is transferred to the copper center. The resulting organocopper intermediate then undergoes reductive elimination to yield the desired α,α-difluoro-α-aryl-N-phenylacetamide and regenerate the active copper(I) catalyst, allowing the cycle to continue.

An alternative hypothesis suggests a pathway involving an organometallic intermediate that may rearrange via a difluorocarbene complex. rsc.org This intermediate could then react with the aryl boronic acid to form a new intermediate, which upon reductive elimination, would yield the final arylated amide product. rsc.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, play a critical role in determining the efficiency and selectivity of these catalytic arylations. rsc.org

Table 1: Optimization of Reaction Conditions for Copper-Catalyzed Arylation of this compound with (4-(trifluoromethyl)phenyl)boronic acid rsc.org

| Entry | Catalyst (equiv.) | Ligand (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuI (0.1) | - | KF (2.0) | DMF | 100 | Low |

| 2 | CuBr (0.1) | - | KF (2.0) | DMF | 100 | Low |

| 3 | Cu(OAc)₂ (0.1) | - | KF (2.0) | DMF | 100 | Moderate |

| 4 | CuI (0.1) | L-proline (0.2) | KF (2.0) | DMF | 100 | High |

Radical Intermediates and Propagation Pathways

Reactions involving this compound can also proceed through radical intermediates, particularly in photochemically or transition metal-initiated processes. The carbon-bromine bond in this compound is susceptible to homolytic cleavage, generating a key α,α-difluoroacetamido radical.

In a nickel-catalyzed radical cyclization of N-allyl-2-bromo-2,2-difluoroacetamides, a proposed mechanism begins with a single-electron transfer (SET) from a low-valent nickel species to the bromo-difluoroacetamide. researchgate.net This generates the α,α-difluoroacetamido radical and a nickel(I) species. The newly formed radical then undergoes an intramolecular cyclization, typically a 5-exo-trig or 6-exo-trig cyclization, to form a cyclic radical intermediate. This intermediate can then be trapped by various reagents or undergo further transformations, such as reacting with another equivalent of the nickel complex and undergoing reductive elimination to furnish the final product. researchgate.net

A visible light-promoted radical relay cyclization of N-allylbromodifluoroacetamides with quinoxalin-2(1H)-ones has also been developed. mdpi.com This reaction is believed to proceed via the formation of the α,α-difluoroacetamido radical, which then undergoes a 5-exo-trig cyclization. The resulting cyclic radical intermediate subsequently engages in a C-C bond formation with the quinoxalin-2(1H)-one to afford complex hybrid molecules. mdpi.com

Electron-Donor-Acceptor (EDA) complexes have emerged as a powerful tool for initiating radical reactions under mild, photocatalyst-free conditions. researchgate.net An EDA complex is formed through a weak ground-state interaction between an electron-rich donor molecule and an electron-deficient acceptor molecule. researchgate.net Upon photoirradiation, this complex can undergo a single-electron transfer to generate radical ions, which can then initiate a variety of chemical transformations. researchgate.net

In the context of reactions involving α-bromoamides, an EDA complex can form between a tertiary amine base (the electron donor) and the α-bromoamide (the electron acceptor). Photoexcitation of this EDA complex can lead to the homolytic cleavage of the carbon-bromine bond, generating the corresponding α-amido radical. This radical can then participate in subsequent reactions, such as addition to unactivated alkenes to form γ-lactams. While not specifically detailed for this compound, this mechanistic paradigm is highly relevant and suggests a viable pathway for its radical-mediated cyclization reactions.

Mechanistic Insights into Stereoselective Transformations

The stereochemical outcome of reactions involving this compound is of significant interest for the synthesis of enantiomerically enriched compounds. Mechanistic studies have provided insights into how stereocontrol can be achieved in these transformations.

A key mechanistic feature in the stereoselective reactions of α-bromoamides is the potential formation of highly reactive aziridinone (B14675917) (α-lactam) intermediates. In the presence of a base, the amide proton of the α-bromoamide can be deprotonated, leading to an intramolecular nucleophilic substitution of the bromide to form a strained three-membered aziridinone ring.

While detailed computational studies specifically on the transition state structures of reactions involving this compound are not extensively available in the reviewed literature, the principles of stereochemical control through transition state analysis are well-established. In stereoselective reactions, the difference in the free energies of the diastereomeric transition states determines the enantiomeric or diastereomeric excess of the product.

For reactions proceeding through an aziridinone intermediate, the facial selectivity of the nucleophilic attack would be governed by the steric and electronic properties of the transition state. The substituents on the nitrogen and the α-carbon of the aziridinone would dictate the preferred trajectory of the incoming nucleophile, leading to the observed stereoselectivity. Non-covalent interactions, such as hydrogen bonding or steric repulsion, within the transition state assembly play a crucial role in stabilizing one diastereomeric transition state over the other.

Computational Chemistry Approaches to Reaction Mechanism (e.g., DFT Calculations)

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating complex reaction mechanisms, predicting reaction outcomes, and understanding the origins of selectivity. While specific DFT studies focused solely on this compound are not prominently featured in the surveyed literature, computational studies on analogous systems provide valuable insights.

For instance, DFT calculations have been employed to investigate the mechanism and origin of stereoselectivity in N-heterocyclic carbene (NHC)-catalyzed reactions of α-bromo enals. Such studies can determine the most energetically favorable reaction pathway by calculating the energies of intermediates and transition states. Non-covalent interaction (NCI) analysis can further reveal the subtle interactions that govern stereoselectivity.

In the context of this compound, DFT calculations could be used to:

Model the catalytic cycle of the copper-catalyzed arylation to determine the rate-determining step and the structure of key intermediates.

Investigate the energetics of aziridinone formation and subsequent ring-opening to rationalize the observed stereochemical outcomes.

Analyze the transition state structures for radical cyclization reactions to predict diastereoselectivity.

Such computational investigations would provide a deeper, quantitative understanding of the reaction mechanisms involving this compound and guide the design of new and improved synthetic methods.

Stereochemical Aspects in 2 Bromo 2,2 Difluoro N Phenylacetamide Chemistry

Diastereoselectivity in Cyclization Reactions

Cyclization reactions involving derivatives of 2-bromo-2,2-difluoro-N-phenylacetamide are pivotal for synthesizing complex heterocyclic structures, such as δ-lactams, which are valuable scaffolds in medicinal chemistry. The diastereoselectivity of these reactions, which refers to the preferential formation of one diastereomer over another, is a key consideration.

A notable example is the nickel-catalyzed radical cyclization and carbonylation of N-alkenyl-2-bromo-2,2-difluoro-N-phenylacetamides with arylboronic acids. acs.orgacs.org This process involves a sequential single-electron transfer, a 6-exo-trig cyclization, and a carbonyl insertion to form δ-lactams bearing gem-difluoro and carbonyl groups. acs.org

In a study where 2-bromo-N-(but-3-en-1-yl)-2,2-difluoro-N-phenylacetamide was used as a model substrate, the reaction conditions were optimized to achieve good yields of the desired δ-lactam product. acs.org The reaction proceeds under mild conditions and demonstrates good functional group compatibility. acs.orgacs.org While specific diastereomeric ratios for this exact substrate were not detailed in the provided context, similar radical cyclizations of N-allyl-2-bromo-propanamides have shown good diastereoselectivity. For instance, a metalloenzymatic reaction yielded a γ-lactam product with a high diastereomeric ratio of 24:1. nih.gov This highlights the potential for achieving high diastereoselectivity in such cyclizations, which is often influenced by the catalyst, ligands, and reaction conditions.

Table 1: Nickel-Catalyzed Carbonylative Cyclization of a this compound Derivative acs.org

| Entry | Substrate | Arylboronic Acid | Catalyst/Ligand | Product | Yield (%) |

|---|

Stereoselectivity in α-Bromoamide Fluorination and Other Substitutions

The substitution of the bromine atom in α-bromoamides is a fundamental transformation. When the α-carbon is a stereocenter, the stereoselectivity of the substitution becomes crucial.

Silver-promoted fluorination of α-bromoamides using silver(I) fluoride (B91410) (AgF) provides a method for C-F bond formation under mild conditions. nih.gov Mechanistic studies of this reaction suggest the formation of an aziridinone (B14675917) intermediate. The subsequent nucleophilic addition of the fluoride ion occurs with stereospecificity, leading to a retention of configuration at the α-carbon. nih.gov This indicates that if a chiral, non-racemic α-bromoamide is used, the corresponding α-fluoroamide can be obtained with high stereochemical fidelity.

While the specific fluorination of this compound itself does not involve a pre-existing stereocenter at the α-carbon (due to the two fluorine atoms), this principle of stereoselective substitution is highly relevant for structurally similar α-bromoamides where the α-carbon is chiral. Another approach to α-fluorination of amides involves a polarity reversal (umpolung) strategy, allowing the use of nucleophilic fluorinating agents. springernature.com

In other substitutions, the stereochemical outcome can be influenced by the reaction mechanism. For instance, reactions proceeding through a radical pathway may exhibit different stereoselectivities compared to ionic pathways. researchgate.net

Influence of Substrate Structure on Stereochemical Outcome

The structure of the substrate, including the nature of substituents on the nitrogen atom and the phenyl ring of this compound, can significantly influence the stereochemical outcome of its reactions.

In cyclization reactions, the substituents on the alkenyl chain of N-alkenyl derivatives can dictate the facial selectivity of the radical attack, thereby controlling the relative stereochemistry of the newly formed stereocenters in the cyclized product. For example, in radical additions, the stereoselectivity can often be explained by the preferred conformations of the intermediate radicals. researchgate.net

The steric and electronic properties of substituents play a critical role. For instance, in photocycloaddition reactions, a balance between repulsive steric hindrance and attractive frontier molecular orbital (FMO) interactions determines the stereochemical course. nih.gov Alkenes with smaller substituents tend to yield the endo-isomer, whereas those with larger, bulkier substituents preferentially form the exo-isomer. nih.gov This principle can be extended to the reactions of this compound derivatives, where the size and electronic nature of the N-substituent and any substituents on the phenyl ring can create a specific steric and electronic environment that directs the approach of a reactant, thus influencing the diastereoselectivity of the reaction.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromo-N-(but-3-en-1-yl)-2,2-difluoro-N-phenylacetamide |

| p-tolylboronic acid |

| 1-(4-benzoyl-3,3-difluoropiperidin-1-yl)ethan-1-one |

Catalytic Systems and Advanced Methodologies in the Chemistry of 2 Bromo 2,2 Difluoro N Phenylacetamide

Copper-Based Catalysis

Copper catalysis has proven to be a versatile and efficient platform for reactions involving bromodifluoroacetamides. researchgate.net These systems are prized for their ability to generate difluoroalkyl radicals under relatively mild conditions, facilitating a variety of coupling and cyclization reactions. nih.gov Copper-catalyzed methods often provide a practical and cost-effective alternative to other transition metal-based systems.

A notable application is the copper-catalyzed radical difluoroalkylation of aryl acetylenes with bromodifluoroamides, which yields substituted α-alkynyl-α,α-difluoroacetamides. mdpi.com This reaction demonstrates good functional group tolerance and is amenable to scale-up, highlighting its practical utility. mdpi.com Furthermore, copper-catalyzed systems have been employed for the C-H difluoroalkylation of coumarins and the difluoroacetylation-cycloamidation of anilines, showcasing the broad applicability of this approach. nih.gov

Ligand Effects and Optimization of Reaction Conditions

The efficiency and selectivity of copper-catalyzed reactions are profoundly influenced by the choice of ligands and the optimization of reaction parameters. Ligands such as 2,2'-bipyridine (B1663995) derivatives, bathophenanthroline, and neocuproine (B1678164) have been explored to enhance catalytic activity. researchgate.net For instance, in the olefinic C-H difluoroacetylation of enamides, the ligand 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy) was found to be crucial for achieving high yields. researchgate.net

Reaction conditions, including the choice of copper salt (e.g., Cu(I) vs. Cu(II)), solvent, temperature, and the presence of additives, are critical for successful transformations. In the copper/B2pin2-catalyzed C-H difluoroacetylation–cycloamidation of anilines, the use of bis(pinacolato)diboron (B136004) (B2pin2) as a reductant is essential for the catalytic cycle. mdpi.com Optimization studies have shown that solvents like acetonitrile (B52724) (CH3CN) and the careful control of temperature are key to maximizing the yield and minimizing side reactions. researchgate.net The development of these optimized conditions allows for efficient, radical-free methods for the regioselective synthesis of complex fluorinated molecules. researchgate.net

| Entry | Copper Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuTC (10) | - | CH3CN | 80 | trace |

| 2 | Cu(OTf)2 (10) | - | CH3CN | 80 | trace |

| 3 | CuI (10) | - | CH3CN | 80 | trace |

| 4 | CuI (10) | dtbpy (10) | CH3CN | 80 | 85 |

| 5 | CuI (10) | bpy (10) | CH3CN | 80 | 70 |

| 6 | CuI (10) | phen (10) | CH3CN | 80 | 65 |

Data adapted from research on copper-catalyzed olefinic C–H difluoroacetylation of enamides. researchgate.net CuTC = copper(I) thiophene-2-carboxylate, dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine, bpy = 2,2'-bipyridine, phen = 1,10-phenanthroline.

Photoredox Catalysis and Visible-Light-Mediated Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild and environmentally benign conditions for a wide range of chemical transformations. beilstein-journals.orgnih.gov This methodology utilizes a photocatalyst that, upon excitation by visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates from precursors like 2-bromo-2,2-difluoro-N-phenylacetamide. rsc.org

This approach has been successfully applied to the intramolecular C–H difluoroacetamidation of arenes, providing a facile route to biologically important 3,3-difluoro-2-oxindoles at room temperature. rsc.org The reaction proceeds from readily available tertiary aryl bromodifluoroacetamides, demonstrating the synthetic utility of this strategy. rsc.org Similarly, visible-light-driven direct 2,2-difluoroacetylation has been achieved using organic pigments as catalysts, expanding the toolkit for C-F bond formation. researchgate.netfigshare.com

Photocatalyst Selection and Irradiation Conditions

The success of a photoredox reaction hinges on the appropriate selection of the photocatalyst and the optimization of irradiation conditions. Common photocatalysts include ruthenium and iridium complexes, as well as organic dyes like fluorescein. researchgate.netfigshare.comnih.gov For the synthesis of 3,3-difluoro-2-oxindoles, fac-Ir(ppy)3 has been shown to be an effective photocatalyst. rsc.org

Irradiation conditions, such as the wavelength and intensity of the light source, are critical parameters. Blue LEDs are frequently used as the light source due to their energy being well-matched to the absorption spectra of many common photocatalysts. rsc.orgresearchgate.net The choice of solvent can also significantly impact the reaction efficiency, with solvents like DMF, MeOH, and CH3CN being commonly employed. beilstein-journals.orgnih.gov Optimization of these parameters is essential to achieve high yields and selectivity in visible-light-mediated transformations. nih.gov

| Transformation | Photocatalyst | Light Source | Solvent | Key Finding |

|---|---|---|---|---|

| Intramolecular C–H difluoroacetamidation | fac-Ir(ppy)3 | 3 W blue LED | Not specified | Facile synthesis of 3,3-difluoro-2-oxindoles in moderate to excellent yields. rsc.org |

| Direct 2,2-difluoroacetylation | Fluorescein (10 mol%) | Blue LED (470 nm) | NMP | TMEDA as a reducing agent was essential for the reaction. researchgate.netfigshare.com |

| Bromination of phenols | Ru(bpy)3Cl2 | Blue LEDs (λmax = 435 nm) | CH3CN | In situ generation of bromine via oxidation of Br−. nih.gov |

NMP = 1-methyl-2-pyrrolidinone; TMEDA = N,N,N',N'-tetramethylethylenediamine.

Iron-Catalyzed Systems

Iron catalysis presents an attractive alternative to methods based on precious metals, owing to iron's low cost, abundance, and low toxicity. Iron-catalyzed reactions often proceed via radical pathways and have been applied to various transformations, including cross-coupling and hydrosilylation reactions. nih.govnih.govresearchgate.net While specific examples detailing the use of this compound in iron-catalyzed systems are less prevalent in the searched literature, the general principles of iron catalysis suggest its potential for facilitating reactions involving this reagent. Iron complexes can engage in single-electron transfer processes to generate difluoroacetyl radicals, which could then participate in subsequent bond-forming events.

Zinc-Mediated Reactions

Zinc-mediated reactions, particularly those of the Barbier or Reformatsky type, are classical methods for the formation of carbon-carbon bonds. rsc.org These reactions typically involve the oxidative addition of zinc metal into a carbon-halogen bond to form an organozinc intermediate. This nucleophilic species can then add to electrophiles such as aldehydes or ketones. While the direct use of this compound in this context is not extensively detailed in the provided search results, organozinc compounds are known to participate in cross-coupling reactions. The reactivity of alkylzinc species can be modified and activated through the use of additives and specific ligand systems. nih.gov

Palladium-Catalyzed Systems

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. mdpi.commdpi.com Reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings have become indispensable tools for chemists. mdpi.comnih.gov The general mechanism of these reactions involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent (like an organoboron or organozinc compound) and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.

The application of palladium catalysis to α-bromo carboxamides for enantioselective cross-coupling with aryl boronic acids has been reported, leading to chiral α-aryl carboxamides. nih.gov This suggests that this compound could be a viable substrate for similar palladium-catalyzed cross-coupling reactions, providing a direct route to α-aryl-α,α-difluoro-N-phenylacetamides, which are valuable building blocks in medicinal chemistry.

Green Chemistry Considerations in Synthetic Protocols

The synthesis of this compound, like many chemical manufacturing processes, presents opportunities for the integration of green chemistry principles to minimize environmental impact and enhance safety and efficiency. Traditional synthetic routes for N-phenylacetamides often involve the use of hazardous reagents and solvents. However, contemporary research focuses on developing more sustainable protocols.

Recent advancements in the synthesis of anilides have demonstrated the potential for greener alternatives. tandfonline.comijtsrd.com Catalytic approaches are at the forefront of these developments, aiming to replace stoichiometric reagents that generate significant waste. For instance, the use of Lewis acid catalysts like magnesium sulfate (B86663) in glacial acetic acid has been shown to be an eco-friendly and inexpensive option for the acetylation of aniline (B41778). ijtsrd.com This method avoids the use of the more toxic and corrosive acetic anhydride. ijtsrd.com Furthermore, biocatalytic methods using whole cells of microorganisms such as Candida parapsilosis are emerging as a novel green route for producing N-phenylacetamides under mild conditions. rsc.org

By applying these green chemistry principles, the synthesis of this compound can be made more sustainable. This involves a shift from traditional stoichiometric methods to more efficient catalytic systems, the replacement of hazardous solvents with greener alternatives, and the adoption of energy-efficient techniques.

| Parameter | Traditional Approach (Inferred) | Greener Alternative | Green Chemistry Principle Addressed |

| Reagents | Stoichiometric use of 2-bromo-2,2-difluoroacetyl chloride with a base | Catalytic acylation using a benign catalyst (e.g., MgSO4) | Catalysis, Waste Prevention ijtsrd.com |

| Solvent | Dichloromethane or other chlorinated solvents | Acetonitrile, or solvent-free conditions | Safer Solvents and Auxiliaries tandfonline.com |

| Catalyst | None or stoichiometric base | Lewis acids, biocatalysts (Candida parapsilosis) | Catalysis, Use of Renewable Feedstocks ijtsrd.comrsc.org |

| Energy Input | Heating over extended periods | Ultrasound irradiation, mild reaction conditions | Design for Energy Efficiency tandfonline.com |

| Byproducts | Halide salts, excess acid/base | Minimal, with catalyst recycling potential | Atom Economy, Waste Prevention ijtsrd.com |

Synthetic Utility of 2 Bromo 2,2 Difluoro N Phenylacetamide As a Building Block

Construction of Complex Fluorinated Organic Scaffolds

2-Bromo-2,2-difluoro-N-phenylacetamide and its derivatives serve as valuable precursors for constructing intricate organic frameworks that feature the synthetically important gem-difluoromethylene moiety.

Heterocyclic compounds are fundamental structural motifs in a vast number of pharmaceuticals. researchgate.net The introduction of fluorine into these rings is a proven strategy for optimizing drug-like properties. nih.gov A notable application of a derivative of this compound is in the synthesis of fluorinated δ-lactams (six-membered cyclic amides).

In a nickel-catalyzed radical cyclization and carbonylation reaction, a derivative, 2-bromo-N-(but-3-en-1-yl)-2,2-difluoro-N-phenylacetamide, reacts with various arylboronic acids to yield δ-lactams containing both a gem-difluoro group and a carbonyl group. acs.org This transformation proceeds through a single-electron transfer, a 6-exo-trig cyclization, and a carbonyl insertion process under mild conditions. acs.org The method demonstrates good functional group compatibility, allowing for the synthesis of structurally diverse δ-lactams. acs.org For instance, reactions with arylboronic acids containing halogen substituents (fluoro, chloro, bromo) and even a thiophen-3-ylboronic acid proceed to give the desired heterocyclic products in moderate to good yields. acs.org

Table 1: Synthesis of Fluorinated δ-Lactams using a this compound Derivative Reaction of 2-bromo-N-(but-3-en-1-yl)-2,2-difluoro-N-phenylacetamide with various arylboronic acids. acs.org

| Arylboronic Acid | Yield (%) |

| p-Tolylboronic acid | 59 |

| 4-Fluorophenylboronic acid | 65 |

| 4-Chlorophenylboronic acid | 61 |

| 4-Bromophenylboronic acid | 55 |

| 2-Naphthylboronic acid | 73 |

| Thiophen-3-ylboronic acid | 35 |

The gem-difluoromethylene (-CF2-) group is a critical pharmacophore in drug design, often serving as a bioisostere for a carbonyl group or an ether oxygen. nih.govcas.cn Its inclusion can improve metabolic stability and modulate electronic properties. nih.gov Reagents like this compound are effective tools for introducing this moiety into organic molecules.

The nickel-catalyzed synthesis of δ-lactams described previously is a prime example of this application. acs.org The entire CBrF2 moiety from the starting acetamide (B32628) is incorporated into the final heterocyclic product, directly installing the gem-difluoromethylene group adjacent to the ring nitrogen and an exocyclic carbonyl. acs.org This strategic placement within a complex scaffold highlights the utility of bromodifluoroacetamides in building molecules with desirable fluorinated motifs for potential applications in medicinal chemistry. acs.org

Preparation of Derivatives with Potential for Further Chemical Manipulation

The structure of this compound can be readily modified to create advanced intermediates tailored for specific synthetic goals. The core structure provides a stable platform that can be elaborated upon prior to its use in key bond-forming reactions.

For example, the synthesis of the aforementioned fluorinated δ-lactams begins not with the parent compound, but with 2-bromo-N-(but-3-en-1-yl)-2,2-difluoro-N-phenylacetamide. acs.org This precursor is prepared by modifying the N-phenyl group of a related acetamide with a butenyl chain. This appended olefinic group is crucial as it acts as the internal radical acceptor in the subsequent nickel-catalyzed cyclization step. acs.org This strategy, where the building block is first derivatized to install necessary functionalities for a planned cyclization or coupling reaction, showcases its role in multi-step synthetic sequences.

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful approach in chemical biology and drug discovery that aims to efficiently generate libraries of structurally diverse small molecules. rsc.orgcam.ac.uknih.gov Rather than focusing on a single target, DOS explores chemical space to produce novel scaffolds for screening against various biological targets. cam.ac.uknih.gov

Reagents like bromodifluoroacetates and their derivatives are well-suited for DOS strategies due to their ability to participate in various transformations leading to diverse molecular outputs. rsc.org The nickel-catalyzed reaction to form δ-lactams exemplifies a diversity-oriented approach. acs.org By simply changing the arylboronic acid coupling partner, a wide array of structurally diverse lactams can be generated from a common intermediate, each featuring a different aromatic substitution pattern. acs.org This modularity allows for the rapid creation of a library of related but distinct fluorinated heterocycles, which is a hallmark of diversity-oriented synthesis. acs.org This strategy provides a direct pathway to collections of complex molecules that may have applications in medicinal chemistry. acs.org

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of 2-bromo-2,2-difluoro-N-phenylacetamide is intrinsically linked to the catalytic systems employed to activate it. Future research will undoubtedly focus on the design and implementation of more efficient and selective catalysts.

One promising area is the advancement of nickel-based catalysis . A notable example is the nickel-catalyzed radical cyclization and carbonylation reaction of bromodifluoroacetamides with arylboronic acids. acs.orgacs.org In this process, a nickel(II) catalyst, in conjunction with a phosphine (B1218219) ligand, facilitates the formation of δ-lactams bearing gem-difluoro and carbonyl groups. acs.orgacs.org The initial screening of catalysts in this reaction highlighted the superior performance of Ni(PPh₃)₂Cl₂ over other nickel sources like NiBr₂·DME, Ni(acac)₂, and Ni(OTf)₂. acs.org Future work could explore a wider array of phosphine and N-heterocyclic carbene (NHC) ligands to fine-tune the catalyst's electronic and steric properties, potentially leading to higher yields, lower catalyst loadings, and enhanced stereoselectivity in asymmetric transformations.

Beyond nickel, copper-catalyzed systems also present a fertile ground for development. Copper catalysts have been successfully used for the arylation of bromo-difluoro-acetamides with aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts. mdpi.com The optimization of these copper-catalyzed reactions involved screening various copper salts and ligands to achieve high yields. mdpi.com Further research could focus on developing chiral copper catalysts to induce enantioselectivity in C-C bond-forming reactions involving this compound.

The following table summarizes key catalytic systems that have been investigated for reactions of bromodifluoroacetamides:

| Catalyst System | Reactants | Product Type | Reference |

| Ni(PPh₃)₂Cl₂ / Ligand | Bromodifluoroacetamide, Arylboronic Acid | δ-Lactam | acs.orgacs.org |

| Copper Catalyst | Bromo-difluoro-acetamide, Arylating Agent | Aromatic Amide | mdpi.com |

Exploration of Undiscovered Reaction Pathways and Transformations

The unique chemical structure of this compound, featuring a reactive C-Br bond and a difluoromethyl group, opens the door to a multitude of reaction pathways waiting to be discovered.

A significant recent discovery is the radical-mediated cyclization/carbonylation cascade . acs.orgacs.org This process involves a sequential single-electron transfer (SET) to the bromo-difluoroacetamide, a 6-exo-trig cyclization of the resulting radical, and a subsequent carbonyl insertion. acs.orgacs.org This elegant pathway allows for the rapid construction of complex heterocyclic structures. Future research could explore trapping the intermediate radicals with other partners besides carbon monoxide, such as alkenes, alkynes, or other functional groups, to forge new and diverse molecular scaffolds.

Furthermore, the potential for atom transfer radical addition (ATRA) reactions is another exciting frontier. While not yet extensively explored for this compound itself, the general reactivity of N-bromoacetamides in radical additions to olefins suggests that similar transformations are feasible. researchgate.net Developing conditions for the efficient ATRA of this compound to various unsaturated systems would provide a powerful tool for introducing the difluoroacetamido moiety into organic molecules.

Hypothetical reaction pathways that warrant investigation include:

Photoredox-catalyzed reactions: Utilizing visible light to generate the reactive radical intermediate could offer milder and more sustainable reaction conditions.

Electrochemical transformations: Employing electrochemical methods to initiate the single-electron transfer could provide an alternative and highly controllable activation strategy.

Expansion of Substrate Scope and Functional Group Tolerance

To maximize the synthetic utility of this compound, a thorough understanding of its compatibility with a wide range of substrates and functional groups is essential.

In the context of the nickel-catalyzed carbonylative cyclization, studies have already begun to map out the substrate scope. acs.orgacs.org For instance, bromodifluoroacetamides bearing both electron-donating and electron-withdrawing groups on the aryl ring have been shown to be effective substrates. acs.orgacs.org Similarly, a variety of arylboronic acids with different electronic properties are well-tolerated. acs.orgacs.org However, the reaction currently fails with alkyl and alkenyl boronic acids, indicating a clear area for future improvement. acs.orgacs.org The development of more robust catalytic systems could potentially overcome this limitation.

The following table provides a snapshot of the functional group tolerance observed in the nickel-catalyzed reaction:

| Functional Group on Aryl Ring of Bromodifluoroacetamide | Outcome | Reference |

| Electron-donating groups (e.g., methyl, methoxy) | Good to moderate yields | acs.orgacs.org |

| Halogens (F, Cl, Br) | Good to moderate yields | acs.orgacs.org |

| Biphenyl | Moderate yield | acs.orgacs.org |

Future work should systematically investigate the tolerance of a broader array of functional groups, including esters, ketones, nitriles, and heterocycles, under various reaction conditions. This will be crucial for the application of this compound in the synthesis of complex, polyfunctional molecules.

Theoretical Predictions and Experimental Validations of Reactivity

The interplay between theoretical predictions and experimental validation is a powerful engine for advancing chemical synthesis. In the case of this compound, computational chemistry can provide invaluable insights into its reactivity and guide the design of new experiments.

Density Functional Theory (DFT) calculations can be employed to model the reaction mechanisms of transformations involving this compound. For instance, DFT could be used to calculate the energies of intermediates and transition states in the nickel-catalyzed cyclization, providing a deeper understanding of the reaction pathway and the factors that control its efficiency and selectivity. mdpi.com Such studies could help to rationalize the observed substrate scope limitations and suggest modifications to the catalytic system to overcome them.

Furthermore, computational methods can be used to predict the bond dissociation energy (BDE) of the C-Br bond in this compound. This information is crucial for understanding its propensity to undergo radical reactions. By comparing the calculated BDE with that of other radical precursors, researchers can better predict the feasibility of new radical-based transformations.

The United Reaction Valley Approach (URVA) is another powerful computational tool that could be applied to analyze the intricate details of reaction mechanisms involving this compound. nih.gov URVA can partition a reaction path into distinct phases, providing a detailed picture of bond breaking and bond formation processes. nih.gov

While specific theoretical studies on this compound are still nascent, the application of these and other computational methodologies will undoubtedly play a pivotal role in shaping the future of its chemistry. The experimental validation of these theoretical predictions will be a critical step in translating computational insights into practical synthetic methods.

Q & A

Q. What are the key steps for synthesizing 2-bromo-2,2-difluoro-N-phenylacetamide, and how can side reactions be minimized?

Methodological Answer :

- Synthesis Protocol : Begin with the bromination of 2,2-difluoroacetamide derivatives using brominating agents (e.g., N-bromosuccinimide) under inert conditions. Couple the intermediate with aniline via nucleophilic acyl substitution.

- Side Reaction Mitigation : Control reaction temperature (<40°C) to avoid over-bromination. Use anhydrous solvents (e.g., DMF) to suppress hydrolysis. Monitor intermediates via TLC or HPLC to isolate the desired product .

- Purification : Recrystallize from ethanol/water mixtures or employ column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted brominated byproducts .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer :

- Spectroscopic Characterization :

- Crystallography : Grow single crystals via slow evaporation in dichloromethane/hexane. X-ray diffraction can resolve bond angles and confirm stereoelectronic effects at the difluoro-bromo center .

Q. What safety protocols are critical when handling this compound?

Methodological Answer :

- Hazard Mitigation : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of toxic vapors.

- First Aid : For skin contact, wash immediately with soap and water. If ingested, administer activated charcoal and seek medical attention. Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in substitution reactions?

Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model the molecule’s frontier orbitals (HOMO/LUMO). The electron-withdrawing CFBr group lowers LUMO energy, favoring nucleophilic attack at the carbonyl carbon.

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMSO) to assess stabilization of transition states. Compare activation energies for SN vs. elimination pathways .

Q. How to resolve contradictions in observed vs. predicted spectroscopic data for this compound?

Methodological Answer :

- Isotopic Pattern Analysis : Verify bromine’s natural isotopic abundance (1:1 ratio for /) in mass spectra to distinguish from impurities.

- Dynamic Effects : For split signals in NMR, use variable-temperature NMR to probe conformational flexibility. Slow exchange regimes may reveal restricted rotation around the amide bond .

Q. What strategies optimize the compound’s bioactivity in antimicrobial assays?

Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the phenyl ring with electron-donating groups (e.g., -OCH) to enhance membrane penetration. Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays.

- Mechanistic Studies : Perform time-kill assays and SEM imaging to assess cell wall disruption. Compare with structurally similar analogs (e.g., 2-chloro derivatives) to isolate the role of bromine .

Q. How does the compound’s stability vary under different pH conditions?

Methodological Answer :

- Kinetic Studies : Conduct accelerated stability testing (40°C/75% RH) in buffers (pH 1–13). Monitor degradation via HPLC at 254 nm.

- Degradation Pathways : Acidic conditions may hydrolyze the amide bond, while alkaline media could dehalogenate the CFBr group. Identify degradation products using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.